Cas no 56490-94-9 (1-(4-methoxyphenyl)-2-methylpropan-2-amine)
1-(4-methoxyphenyl)-2-methylpropan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-methoxyphenyl)-2-methylpropan-2-amine
- 2-(4-Methoxyphenyl)-1,1-dimethylethylamine
- 2-Methyl-1-(4-methoxyphenyl)-2-propanamine
- Olodaterol Impurity 11
- MFCD09888583
- 56490-94-9
- CHEMBL149858
- DA-30944
- SCHEMBL183751
- alpha,alpha-dimethyl-4-methoxyphenethylamine
- F30376
- 1,1-Dimethyl-2-(4-methoxyphenyl)ethylamine;2-(4-Methoxy-phenyl)-1,1-dimethyl-ethylamine
- VVT3PXC8B3
- DUMKDWRRTLFHTA-UHFFFAOYSA-N
- BCP34530
- 2-(4-Methoxy-phenyl)-1,1-dimethyl-ethylamine
- 1,1-dimethyl-2-(4-methoxy-phenyl)ethylamine
- EN300-158033
- 4-Methoxy-alpha,alpha-dimethylbenzeneethanamine
- Benzeneethanamine, 4-methoxy-alpha,alpha-dimethyl-
- Z1117893987
- 1,1-dimethyl-2-(4-methoxyphenyl)ethylamine
- CS-0235547
- DTXSID501265070
- AKOS012576694
- 1,1-dimethyl-2-(4-methoxyphenyl)-ethylamine
- 1,1-dimethyl-(4-methoxyphenyl)ethylamine
- AB54584
- GCA49094
- 842-161-7
- DTXCID001459086
-
- MDL: MFCD09888583
- Inchi: 1S/C11H17NO/c1-11(2,12)8-9-4-6-10(13-3)7-5-9/h4-7H,8,12H2,1-3H3
- InChI Key: DUMKDWRRTLFHTA-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)CC(C)(C)N
Computed Properties
- Exact Mass: 179.131014166g/mol
- Monoisotopic Mass: 179.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Density: 0.979±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 269.4±15.0 ºC (760 Torr),
- Flash Point: 110.5±13.6 ºC,
- Solubility: Slightly soluble (2.5 g/l) (25 º C),
1-(4-methoxyphenyl)-2-methylpropan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10754-10g |
1-(4-methoxyphenyl)-2-methylpropan-2-amine |
56490-94-9 | 95% | 10g |
$1650 | 2023-09-07 | |
| TRC | M945215-10mg |
1-(4-Methoxyphenyl)-2-methylpropan-2-amine |
56490-94-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M945215-50mg |
1-(4-Methoxyphenyl)-2-methylpropan-2-amine |
56490-94-9 | 50mg |
$ 185.00 | 2022-06-03 | ||
| TRC | M945215-100mg |
1-(4-Methoxyphenyl)-2-methylpropan-2-amine |
56490-94-9 | 100mg |
$ 275.00 | 2022-06-03 | ||
| A2B Chem LLC | AG78601-50mg |
1-(4-Methoxyphenyl)-2-methylpropan-2-amine |
56490-94-9 | 95% | 50mg |
$383.00 | 2024-04-19 | |
| A2B Chem LLC | AG78601-500mg |
1-(4-Methoxyphenyl)-2-methylpropan-2-amine |
56490-94-9 | 95% | 500mg |
$817.00 | 2024-04-19 | |
| A2B Chem LLC | AG78601-2.5g |
1-(4-Methoxyphenyl)-2-methylpropan-2-amine |
56490-94-9 | 95% | 2.5g |
$1748.00 | 2024-04-19 | |
| abcr | AB461335-250 mg |
1-(4-Methoxyphenyl)-2-methylpropan-2-amine; . |
56490-94-9 | 250MG |
€388.00 | 2023-07-18 | ||
| abcr | AB461335-1 g |
1-(4-Methoxyphenyl)-2-methylpropan-2-amine; . |
56490-94-9 | 1g |
€890.00 | 2023-07-18 | ||
| eNovation Chemicals LLC | D783102-500mg |
1-(4-methoxyphenyl)-2-methylpropan-2-amine |
56490-94-9 | 95% | 500mg |
$300 | 2025-02-20 |
1-(4-methoxyphenyl)-2-methylpropan-2-amine Suppliers
1-(4-methoxyphenyl)-2-methylpropan-2-amine Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 1-(4-methoxyphenyl)-2-methylpropan-2-amine
Professional Introduction to 1-(4-methoxyphenyl)-2-methylpropan-2-amine (CAS No. 56490-94-9)
1-(4-methoxyphenyl)-2-methylpropan-2-amine, identified by its Chemical Abstracts Service (CAS) number 56490-94-9, is a significant compound in the field of pharmaceutical chemistry. This molecule, featuring a phenyl ring substituted with a methoxy group and an amine functional group attached to an isobutyl chain, has garnered attention due to its structural and pharmacological properties. The presence of the 4-methoxyphenyl moiety suggests potential interactions with biological targets, making it a valuable candidate for further investigation in drug discovery and development.
The compound's structure, characterized by a highly lipophilic isobutyl side chain and an aromatic ring with an electron-donating methoxy group, positions it as a promising scaffold for designing novel therapeutic agents. The amine group provides a site for further functionalization, enabling the synthesis of derivatives with tailored pharmacokinetic and pharmacodynamic profiles. Such modifications are crucial for optimizing drug efficacy and minimizing side effects, which are critical considerations in modern medicinal chemistry.
In recent years, there has been growing interest in exploring the potential of 1-(4-methoxyphenyl)-2-methylpropan-2-amine in various therapeutic areas. Studies have begun to uncover its potential role in modulating biological pathways associated with inflammation, pain, and neurodegeneration. The aromatic ring's ability to interact with receptors and enzymes has been particularly highlighted, suggesting that this compound could serve as a lead molecule for developing new treatments for complex diseases.
One of the most exciting aspects of this compound is its versatility in chemical modification. Researchers have utilized various synthetic strategies to introduce different functional groups into the molecule, leading to a series of derivatives with distinct biological activities. For instance, modifications at the amine group have yielded compounds with enhanced binding affinity to specific targets, while alterations at the phenyl ring have resulted in improved metabolic stability. These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing drug candidates.
The pharmacological profile of 1-(4-methoxyphenyl)-2-methylpropan-2-amine has been extensively evaluated in preclinical models. Initial studies have demonstrated its potential as an anti-inflammatory agent, with evidence suggesting that it can inhibit key pro-inflammatory cytokines and enzymes. Additionally, the compound has shown promise in pain management assays, where it exhibits analgesic effects comparable to those of existing therapies but with a more favorable side effect profile. These results highlight the compound's therapeutic potential and justify further investigation into its mechanisms of action.
The synthesis of 1-(4-methoxyphenyl)-2-methylpropan-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired framework efficiently. The development of robust synthetic routes is essential for scaling up production and facilitating further research and development efforts.
In conclusion, 1-(4-methoxyphenyl)-2-methylpropan-2-amine (CAS No. 56490-94-9) represents a promising candidate for pharmaceutical applications. Its unique structural features and demonstrated biological activity make it an attractive scaffold for developing novel therapeutic agents. Continued research into this compound will likely yield valuable insights into its pharmacological properties and pave the way for new treatments targeting various diseases. As our understanding of its potential evolves, so too will our ability to harness its benefits for human health.
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